molecular formula C10H18N2O3 B5164433 N'-(2,2-dimethylpropanoyl)tetrahydro-2-furancarbohydrazide

N'-(2,2-dimethylpropanoyl)tetrahydro-2-furancarbohydrazide

Cat. No. B5164433
M. Wt: 214.26 g/mol
InChI Key: JHJSRUOXLFMWIP-UHFFFAOYSA-N
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Description

N'-(2,2-dimethylpropanoyl)tetrahydro-2-furancarbohydrazide, also known as DPTH, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a hydrazide derivative that has been synthesized using various methods, and its mechanism of action and biochemical effects have been investigated in detail.

Scientific Research Applications

N'-(2,2-dimethylpropanoyl)tetrahydro-2-furancarbohydrazide has been used in various scientific research applications, including its use as a reagent for the determination of aldehydes and ketones in biological samples. It has also been used as a ligand in the synthesis of metal complexes, which have potential applications in catalysis and materials science. Additionally, N'-(2,2-dimethylpropanoyl)tetrahydro-2-furancarbohydrazide has been studied for its potential use as a therapeutic agent for the treatment of cancer and other diseases.

Mechanism of Action

The mechanism of action of N'-(2,2-dimethylpropanoyl)tetrahydro-2-furancarbohydrazide is not fully understood, but it is believed to act as a nucleophile that reacts with carbonyl compounds to form hydrazone derivatives. This reaction can be used for the detection and quantification of aldehydes and ketones in biological samples. Additionally, N'-(2,2-dimethylpropanoyl)tetrahydro-2-furancarbohydrazide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
N'-(2,2-dimethylpropanoyl)tetrahydro-2-furancarbohydrazide has been shown to have various biochemical and physiological effects, including its ability to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to have antioxidant properties and to protect against oxidative stress-induced cell damage. Additionally, N'-(2,2-dimethylpropanoyl)tetrahydro-2-furancarbohydrazide has been shown to have anti-inflammatory effects and to inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N'-(2,2-dimethylpropanoyl)tetrahydro-2-furancarbohydrazide in lab experiments is its ability to selectively react with carbonyl compounds, which makes it a useful reagent for the determination of aldehydes and ketones in biological samples. Additionally, N'-(2,2-dimethylpropanoyl)tetrahydro-2-furancarbohydrazide has been shown to have potential therapeutic applications for the treatment of cancer and other diseases. However, one limitation of using N'-(2,2-dimethylpropanoyl)tetrahydro-2-furancarbohydrazide is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for research on N'-(2,2-dimethylpropanoyl)tetrahydro-2-furancarbohydrazide, including its use as a therapeutic agent for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of N'-(2,2-dimethylpropanoyl)tetrahydro-2-furancarbohydrazide and its biochemical and physiological effects. Other future directions for research include the synthesis of new derivatives of N'-(2,2-dimethylpropanoyl)tetrahydro-2-furancarbohydrazide with improved properties and the development of new methods for the detection and quantification of aldehydes and ketones in biological samples.
Conclusion:
In conclusion, N'-(2,2-dimethylpropanoyl)tetrahydro-2-furancarbohydrazide is a chemical compound that has been extensively studied for its potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in detail. Further research on N'-(2,2-dimethylpropanoyl)tetrahydro-2-furancarbohydrazide is needed to fully understand its potential applications in various fields of science.

Synthesis Methods

N'-(2,2-dimethylpropanoyl)tetrahydro-2-furancarbohydrazide can be synthesized using various methods, including the reaction of tetrahydrofuran-2-carbohydrazide with 2,2-dimethylpropanoyl chloride. The reaction is typically carried out in the presence of a base such as triethylamine or pyridine, and the product is purified using column chromatography. Other methods of synthesis have also been reported, including the use of different carboxylic acid chlorides and hydrazides.

properties

IUPAC Name

N'-(2,2-dimethylpropanoyl)oxolane-2-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-10(2,3)9(14)12-11-8(13)7-5-4-6-15-7/h7H,4-6H2,1-3H3,(H,11,13)(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHJSRUOXLFMWIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NNC(=O)C1CCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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